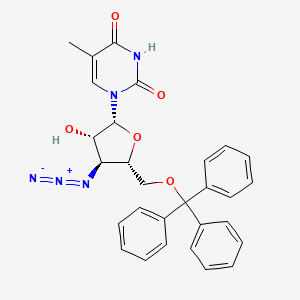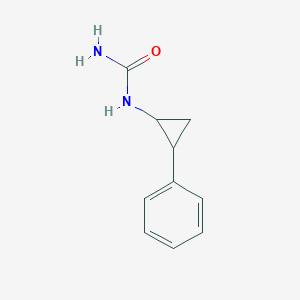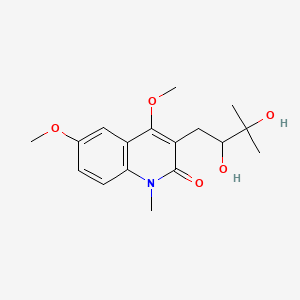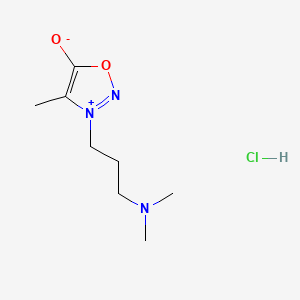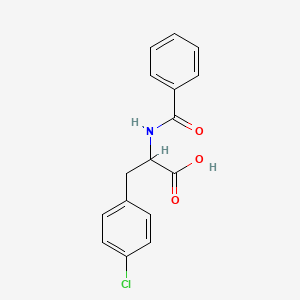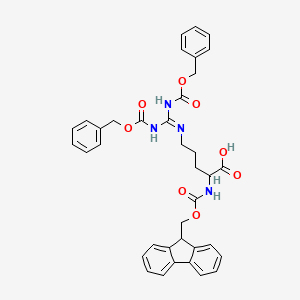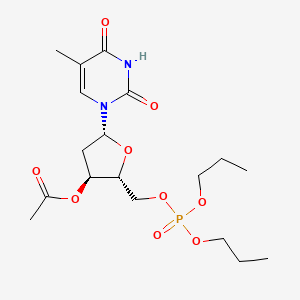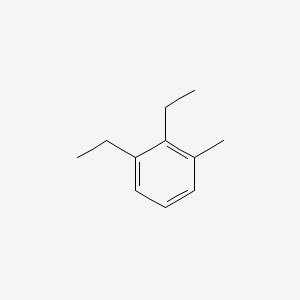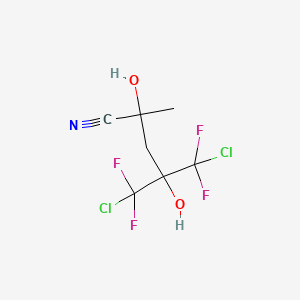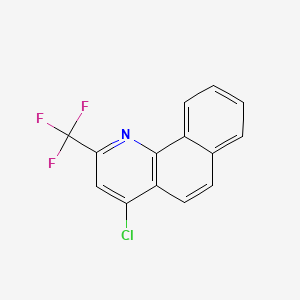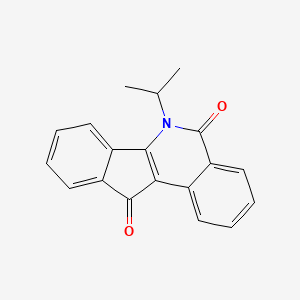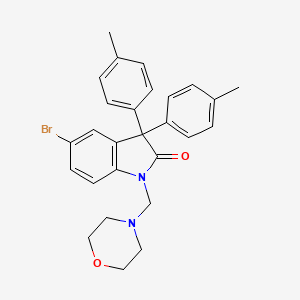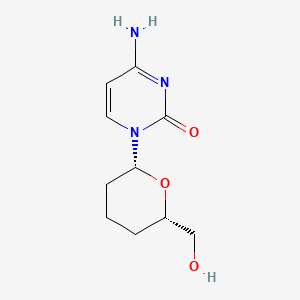
2(1H)-Pyrimidinone, 4-amino-1-((2R,6S)-tetrahydro-6-(hydroxymethyl)-2H-pyran-2-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Pyrimidinone, 4-amino-1-((2R,6S)-tetrahydro-6-(hydroxymethyl)-2H-pyran-2-yl)- is a complex organic compound that belongs to the class of pyrimidinones This compound is characterized by its unique structure, which includes a pyrimidinone ring substituted with an amino group and a tetrahydro-6-(hydroxymethyl)-2H-pyran-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinone, 4-amino-1-((2R,6S)-tetrahydro-6-(hydroxymethyl)-2H-pyran-2-yl)- typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions to form the pyrimidinone ring, followed by the introduction of the amino and tetrahydro-6-(hydroxymethyl)-2H-pyran-2-yl groups through subsequent reactions. Specific reaction conditions, such as temperature, pH, and the use of catalysts, play a crucial role in optimizing the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications. The industrial production process may also include purification steps, such as crystallization or chromatography, to achieve the desired level of purity.
Análisis De Reacciones Químicas
Types of Reactions
2(1H)-Pyrimidinone, 4-amino-1-((2R,6S)-tetrahydro-6-(hydroxymethyl)-2H-pyran-2-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.
Substitution: The amino group and other substituents can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of functionalized pyrimidinone derivatives.
Aplicaciones Científicas De Investigación
2(1H)-Pyrimidinone, 4-amino-1-((2R,6S)-tetrahydro-6-(hydroxymethyl)-2H-pyran-2-yl)- has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2(1H)-Pyrimidinone, 4-amino-1-((2R,6S)-tetrahydro-6-(hydroxymethyl)-2H-pyran-2-yl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 2(1H)-Pyrimidinone, 4-amino-1-((2R,6S)-tetrahydro-6-(hydroxymethyl)-2H-pyran-2-yl)-
- 2(1H)-Pyrimidinone, 4-amino-1-((2R,6S)-tetrahydro-6-(hydroxymethyl)-2H-pyran-2-yl)-
- 2(1H)-Pyrimidinone, 4-amino-1-((2R,6S)-tetrahydro-6-(hydroxymethyl)-2H-pyran-2-yl)-
Uniqueness
The uniqueness of 2(1H)-Pyrimidinone, 4-amino-1-((2R,6S)-tetrahydro-6-(hydroxymethyl)-2H-pyran-2-yl)- lies in its specific structural features and the resulting chemical and biological properties. Compared to similar compounds, it may exhibit distinct reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
132198-21-1 |
|---|---|
Fórmula molecular |
C10H15N3O3 |
Peso molecular |
225.24 g/mol |
Nombre IUPAC |
4-amino-1-[(2R,6S)-6-(hydroxymethyl)oxan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H15N3O3/c11-8-4-5-13(10(15)12-8)9-3-1-2-7(6-14)16-9/h4-5,7,9,14H,1-3,6H2,(H2,11,12,15)/t7-,9+/m0/s1 |
Clave InChI |
HJAFVRYMUIMPCH-IONNQARKSA-N |
SMILES isomérico |
C1C[C@H](O[C@H](C1)N2C=CC(=NC2=O)N)CO |
SMILES canónico |
C1CC(OC(C1)N2C=CC(=NC2=O)N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


